molecular formula C19H16ClN7O2S2 B14448594 Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- CAS No. 78311-69-0

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl-

Cat. No.: B14448594
CAS No.: 78311-69-0
M. Wt: 474.0 g/mol
InChI Key: BDNFQIDPWGWIIS-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a chlorophenyl group, a tetrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a involving an azide and a nitrile.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxides or sulfones.

Scientific Research Applications

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds with similar structures but different substituents on the benzenesulfonamide core.

    Tetrazole Derivatives: Compounds containing the tetrazole ring but with different substituents.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

Uniqueness

Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is unique due to the combination of the benzenesulfonamide, chlorophenyl, tetrazole, and thiazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

78311-69-0

Molecular Formula

C19H16ClN7O2S2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H16ClN7O2S2/c20-15-3-1-14(2-4-15)13-22-16-5-7-17(8-6-16)31(28,29)27(19-21-10-12-30-19)11-9-18-23-25-26-24-18/h1-8,10,12-13H,9,11H2,(H,23,24,25,26)

InChI Key

BDNFQIDPWGWIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4)Cl

Origin of Product

United States

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